
N-(Benzenecarbothioyl)-L-leucylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenecarbothioyl)-L-leucylglycine is a compound of interest in various fields of chemistry and biology It is a derivative of L-leucylglycine, where the amino group is substituted with a benzenecarbothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-L-leucylglycine typically involves the reaction of L-leucylglycine with benzenecarbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenecarbothioyl)-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Benzenecarbothioyl)-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Benzenecarbothioyl)-L-leucylglycine involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Benzenecarbothioyl)-L-alanylglycine
- N-(Benzenecarbothioyl)-L-valylglycine
- N-(Benzenecarbothioyl)-L-isoleucylglycine
Uniqueness
N-(Benzenecarbothioyl)-L-leucylglycine is unique due to the presence of the L-leucylglycine backbone, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in studies where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
33184-87-1 |
|---|---|
Molekularformel |
C15H20N2O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-(benzenecarbonothioylamino)-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)8-12(14(20)16-9-13(18)19)17-15(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
RSPOSHMQFRIRMV-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
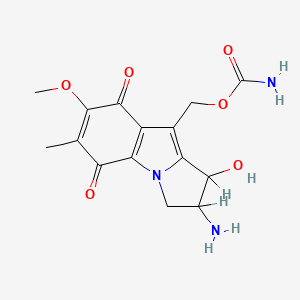
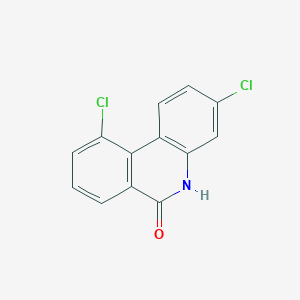
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
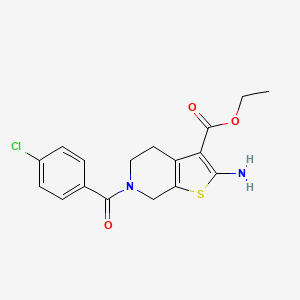
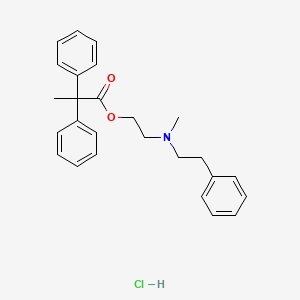
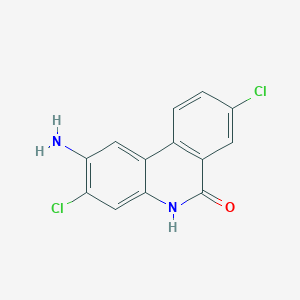


![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
